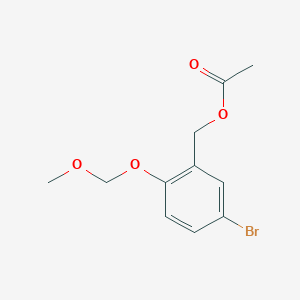
5-Bromo-2-(methoxymethoxy)benzyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, 1-acetate is a chemical compound with the molecular formula C11H13BrO4. This compound is characterized by the presence of a benzenemethanol core substituted with a bromine atom and a methoxymethoxy group, along with an acetate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, 1-acetate typically involves multiple steps. One common method includes the bromination of benzenemethanol followed by the introduction of the methoxymethoxy group. The final step involves acetylation to introduce the acetate group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, 1-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a less reactive compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, 1-acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, 1-acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxymethoxy group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The acetate group may also play a role in the compound’s solubility and transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, 5-bromo-2,4-dimethoxy-, 1-acetate
- Benzenemethanol, 5-bromo-2-nitro-, 1-acetate
Uniqueness
Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, 1-acetate is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological interactions. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
[5-bromo-2-(methoxymethoxy)phenyl]methyl acetate |
InChI |
InChI=1S/C11H13BrO4/c1-8(13)15-6-9-5-10(12)3-4-11(9)16-7-14-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
SNXTYQBNYMGQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)Br)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


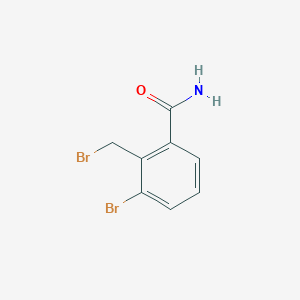

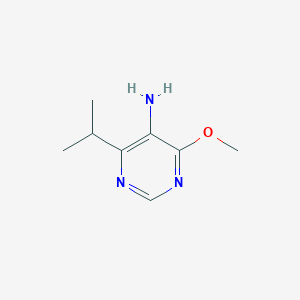
![2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)
![3-[(4-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B13927163.png)

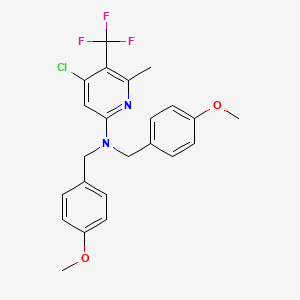
![5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13927179.png)
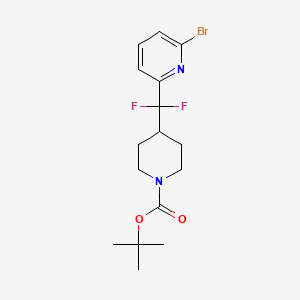
![4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927190.png)
![7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B13927191.png)
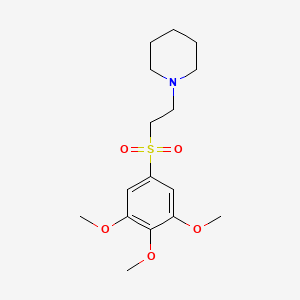
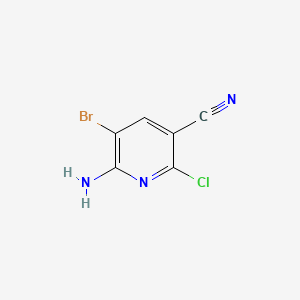
![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13927213.png)
